molecular formula C19H20ClN3O B173431 1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one CAS No. 185058-65-5

1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B173431
CAS No.: 185058-65-5
M. Wt: 341.8 g/mol
InChI Key: SKPVLGLSJVUPFF-UHFFFAOYSA-N
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Description

1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a benzimidazole core with a piperidine ring and a benzyl group, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways:

Biological Activity

Overview

1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one is a synthetic compound belonging to the class of benzimidazole derivatives. It exhibits a unique structure that combines a benzimidazole core with a piperidine ring and a benzyl group, which contributes to its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of neurology and oncology.

  • Molecular Formula : C₁₉H₂₀ClN₃O
  • Molecular Weight : 341.8 g/mol
  • CAS Number : 185058-65-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Sigma Receptors : The compound has shown high affinity for sigma1 receptors, which are implicated in various neurological processes. Studies indicate that certain derivatives exhibit selectivity for sigma1 over sigma2 receptors, suggesting potential applications in treating psychiatric disorders .
  • Enzyme Inhibition : Its structure allows it to act as an inhibitor of specific enzymes, potentially impacting pathways involved in neurodegenerative diseases and cancer .

Biological Activities

The compound's biological activities can be categorized into several key areas:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated:

  • Cell Line Testing : The compound showed moderate to excellent activity against various cancer cell lines, including cervical cancer (HeLa) and human hepatoma (SMMC-7721). For instance, IC50 values were recorded at 0.126 μM for HeLa cells and 0.071 μM for SMMC-7721 cells, indicating potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin .

Neuroprotective Effects

Given its affinity for sigma receptors, the compound is being explored for neuroprotective effects. It may help mitigate neurodegeneration by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Substituent Effects : Variations in the benzyl and piperidine moieties significantly influence receptor binding affinities and biological efficacy. For example, modifications that enhance electron-donating characteristics tend to improve anticancer activity .
CompoundTargetIC50 (µM)Notes
1-(1-Benzylpiperidin-4-yl)-5-chloroSigma1 Receptor3.90High affinity
N-(1-benzylpiperidin-4-yl)phenylacetamideSigma2 Receptor240Lower affinity

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vitro Studies : A study evaluated various derivatives of benzylpiperidine compounds and found that modifications led to enhanced activity against AChE and BuChE, suggesting potential applications in Alzheimer's disease treatment .
  • Animal Models : Preclinical trials using animal models have shown promising results in terms of neuroprotective effects and reduced tumor growth rates when treated with this compound.

Properties

IUPAC Name

3-(1-benzylpiperidin-4-yl)-6-chloro-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O/c20-15-6-7-18-17(12-15)21-19(24)23(18)16-8-10-22(11-9-16)13-14-4-2-1-3-5-14/h1-7,12,16H,8-11,13H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPVLGLSJVUPFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611454
Record name 1-(1-Benzylpiperidin-4-yl)-5-chloro-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185058-65-5
Record name 1-(1-Benzylpiperidin-4-yl)-5-chloro-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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